molecular formula C23H23N5OS B502440 {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B502440
M. Wt: 417.5g/mol
InChI Key: QOCQRDWAPRIFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a benzyl ether group, a phenylmethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Ether Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the benzyl ether and tetrazole-containing intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound shows potential as a pharmacophore for the development of new drugs. Its tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to certain biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the benzyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Phenylmethylamine: Similar to benzylamine but with a phenyl group attached to the amine.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their biological activity.

Uniqueness

What sets {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE apart is its combination of a benzyl ether group, a phenylmethyl group, and a tetrazole ring in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5g/mol

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C23H23N5OS/c1-3-9-19(10-4-1)18-29-22-14-8-7-11-20(22)17-24-15-16-30-23-25-26-27-28(23)21-12-5-2-6-13-21/h1-14,24H,15-18H2

InChI Key

QOCQRDWAPRIFHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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